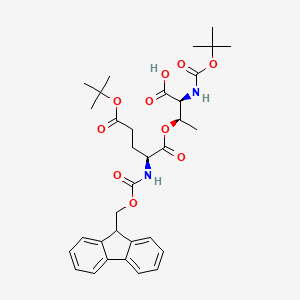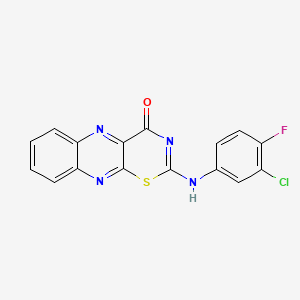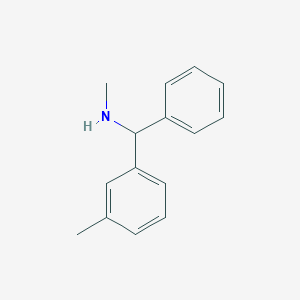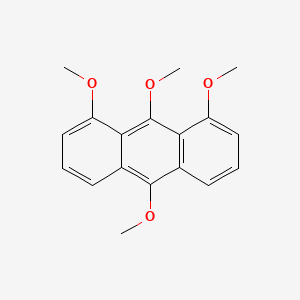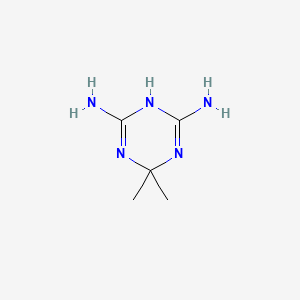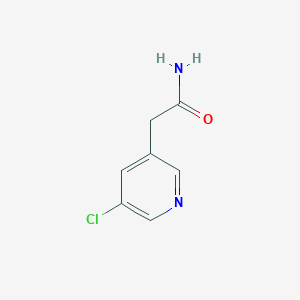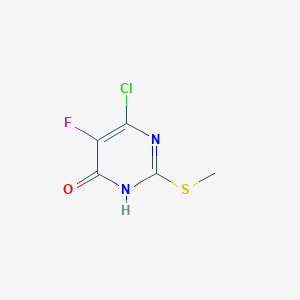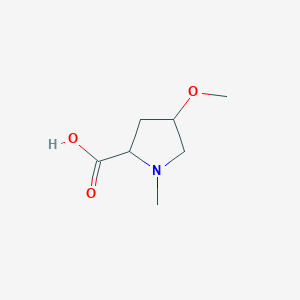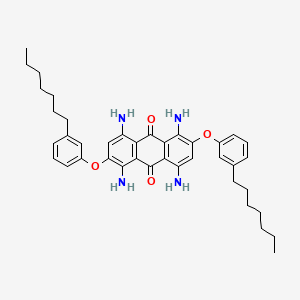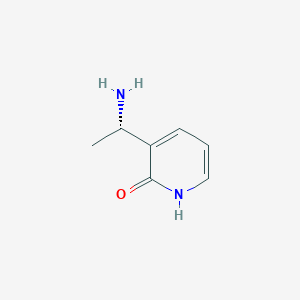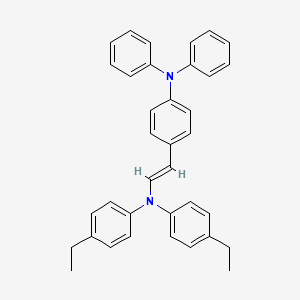
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of diarylamines. This compound is characterized by its complex structure, which includes multiple aromatic rings and an amino group. It is often used in organic electronics and materials science due to its unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high efficiency and yield. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Aplicaciones Científicas De Investigación
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows it to participate in electron transfer processes, making it useful in electronic applications. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transfer.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(Bis(4-methylphenyl)amino)vinyl)-N,N-diphenylaniline
- 4-(2-(Bis(4-tert-butylphenyl)amino)vinyl)-N,N-diphenylaniline
Uniqueness
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline is unique due to its specific electronic properties, which are influenced by the presence of the ethyl groups. These groups can affect the compound’s solubility, stability, and overall reactivity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C36H34N2 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
4-ethyl-N-(4-ethylphenyl)-N-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C36H34N2/c1-3-29-15-21-32(22-16-29)37(33-23-17-30(4-2)18-24-33)28-27-31-19-25-36(26-20-31)38(34-11-7-5-8-12-34)35-13-9-6-10-14-35/h5-28H,3-4H2,1-2H3/b28-27+ |
Clave InChI |
GTJQZJZSUQNIKJ-BYYHNAKLSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)N(/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CC |
SMILES canónico |
CCC1=CC=C(C=C1)N(C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


